(2-叔丁基嘧啶-5-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

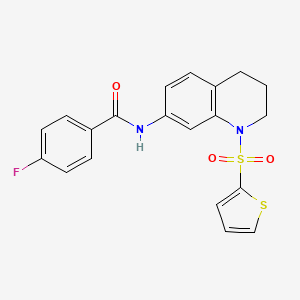

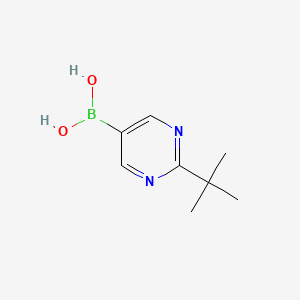

“(2-Tert-butylpyrimidin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1352570-51-4 . It has a molecular weight of 180.01 . The IUPAC name for this compound is 2-tert-butyl-5-pyrimidinylboronic acid . It is typically stored at a temperature of 4°C and is available in powder form .

Synthesis Analysis

The synthesis of boronic acids, including “(2-Tert-butylpyrimidin-5-YL)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The boron reagents used in this process have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .Molecular Structure Analysis

The InChI code for “(2-Tert-butylpyrimidin-5-YL)boronic acid” is 1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including “(2-Tert-butylpyrimidin-5-YL)boronic acid”, are known for their role in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in various fields of chemistry .Physical And Chemical Properties Analysis

“(2-Tert-butylpyrimidin-5-YL)boronic acid” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 180.01 .科学研究应用

分析挑战和解决方案

与硼酸密切相关的频哪醇硼酸酯在铃木偶联反应中对于合成复杂分子至关重要。一项研究强调了评估芳基频哪醇硼酸酯质量的分析挑战,因为它们很容易水解成硼酸,而后者在有机溶剂中溶解性差。该研究引入了非常规的分析方法,包括非水稀释剂和碱性流动相,以稳定这些化合物进行纯度分析,证明了硼酸及其衍生物在合成化学中的关键作用 (Zhong 等,2012)。

合成改进

已经报道了 (2-氨基嘧啶-5-基) 硼酸的高效合成工艺的开发,显示了在成本效益和产率方面取得的重大进展。这项研究强调了硼酸在合成药理学相关化合物中的重要性,并突出了此类工艺在工业应用中的可扩展性 (Patel 等,2016)。

硼酸在催化中的应用

对硼酸与有机金属体系相互作用的探索揭示了化学催化的新途径。一项关于简单硼烷与钌钳形配合物反应的研究展示了硼酸参与脱氢键合的潜力,提供了它们在催化过程中的作用的见解 (Anaby 等,2014)。

超分子化学

对 2-氨基嘧啶-5-基配体的研究(其结构类似于 (2-叔丁基嘧啶-5-基) 硼酸)显示了构建超分子卟啉阵列的前景。这些阵列表现出用于高效集光的宽吸收带,突出了硼酸衍生物在开发太阳能应用新材料中的效用 (Balaban 等,2003)。

新型杂环化合物

通过涉及硼酸衍生物的三组分缩合合成新的吡啶并[2,3-d]嘧啶衍生物证明了硼酸在创建杂环化合物方面的多功能性。这些含有烯胺酮片段的化合物可以形成硼螯合物,表明硼酸在药物化学和材料科学中的广泛用途 (Komkov 等,2006)。

安全和危害

“(2-Tert-butylpyrimidin-5-YL)boronic acid” is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . It is recommended to use personal protective equipment when handling this compound .

未来方向

属性

IUPAC Name |

(2-tert-butylpyrimidin-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQQDGTWWIVYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Tert-butylpyrimidin-5-YL)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)